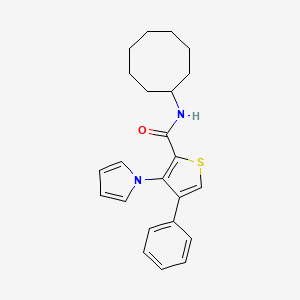

N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a biologically active scaffold known to possess diverse activities . The combination of different pharmacophores in a pyrrole ring system can lead to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole-containing compounds involves various tactical approaches . For instance, the Paal-Knorr Pyrrole Synthesis is a common method, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .Molecular Structure Analysis

The molecular structure of “N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is complex due to the presence of multiple ring structures. The pyrrole ring is a key component of the molecule .Chemical Reactions Analysis

The chemical reactions involving “N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” are likely to be complex due to the presence of multiple reactive sites. Pyrrole-containing compounds are known to undergo a variety of reactions .Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is the GATA family proteins . This compound specifically inhibits the DNA-binding activity of GATA3 and other members of the GATA family .

Mode of Action

N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide acts by inhibiting the interaction between GATA3 and SOX4 . This results in a significant suppression of Th2 cell differentiation, without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines .

Biochemical Pathways

It is known that the compound’s action on gata3 and sox4 disrupts the normal functioning of these proteins, which play crucial roles in cell differentiation and the regulation of gene expression .

Result of Action

The molecular and cellular effects of N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide’s action include the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production

Propiedades

IUPAC Name |

N-cyclooctyl-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2OS/c26-23(24-19-13-7-2-1-3-8-14-19)22-21(25-15-9-10-16-25)20(17-27-22)18-11-5-4-6-12-18/h4-6,9-12,15-17,19H,1-3,7-8,13-14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAKQHCVIFLTPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclooctyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6483541.png)

![ethyl 2-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6483549.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483555.png)

![N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483562.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6483569.png)

![3-(2,4-dimethoxyphenyl)-4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6483580.png)

![methyl 7-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B6483588.png)

![methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate](/img/structure/B6483592.png)

![N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6483614.png)

![N-[(2-ethoxyphenyl)methyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6483629.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B6483638.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B6483649.png)